molecular formula C10H15O3PS2 B563001 Fenthion-d6 CAS No. 1189662-83-6

Fenthion-d6

Cat. No.: B563001
CAS No.: 1189662-83-6
M. Wt: 284.357
InChI Key: PNVJTZOFSHSLTO-XERRXZQWSA-N
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Description

Fenthion-d6 is a stable isotope-labeled compound, specifically a deuterated analog of fenthion. Its molecular formula is C10H9D6O3PS2, and it has a molecular weight of 284.37 grams per mole . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties that allow for precise tracking and analysis in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenthion-d6 involves the incorporation of deuterium atoms into the molecular structure of fenthion. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is to start with deuterated methanol (CD3OD) and react it with phosphorus trichloride (PCl3) to form deuterated dimethyl phosphorochloridate. This intermediate is then reacted with 3-methyl-4-(methylthio)phenol to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Fenthion-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior and stability under different conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound oxon, this compound sulfoxide, and this compound sulfone. These products are often analyzed using techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to determine their structure and properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVJTZOFSHSLTO-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)SC)C)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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